molecular formula C14H13NO4 B2831101 Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate CAS No. 2411264-82-7

Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate

Cat. No.: B2831101
CAS No.: 2411264-82-7
M. Wt: 259.261
InChI Key: LYSBMGXZLHYVFN-UHFFFAOYSA-N
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Description

Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate: is a synthetic organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound features an oxirane (epoxide) ring and a quinoline core, making it a unique and versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Oxirane Ring: The oxirane ring can be introduced through the epoxidation of an appropriate alkene precursor. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can target the quinoline core or the oxirane ring, resulting in the formation of reduced quinoline derivatives or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the oxirane ring, leading to ring-opening and the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Diols and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives and alcohols.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology: The compound’s quinoline core is known for its biological activity. It can be used in the design and synthesis of potential pharmaceutical agents, including antimalarial, antibacterial, and anticancer drugs.

Medicine: Research into the medicinal applications of this compound focuses on its potential as a therapeutic agent. Its derivatives may exhibit various pharmacological properties, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The oxirane ring can undergo nucleophilic attack, leading to covalent modification of biomolecules. The quinoline core may also interact with biological targets through π-π stacking, hydrogen bonding, and other non-covalent interactions.

Comparison with Similar Compounds

  • 2-Propyl quinoline
  • 2-(3-methyloxiran-2-yl)quinoline
  • 4-Arylquinoline-2-carboxylate derivatives

Comparison: Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate is unique due to the presence of both an oxirane ring and a quinoline core. This combination allows for a wide range of chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity and potential for modification, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-17-14(16)13-10-4-2-3-5-11(10)15-6-12(13)19-8-9-7-18-9/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSBMGXZLHYVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC2=CC=CC=C21)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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